(R)-2-Amino-7-methyloctanoic acid (R)-2-Amino-7-methyloctanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17393804
InChI: InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m1/s1
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

(R)-2-Amino-7-methyloctanoic acid

CAS No.:

Cat. No.: VC17393804

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-7-methyloctanoic acid -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name (2R)-2-amino-7-methyloctanoic acid
Standard InChI InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m1/s1
Standard InChI Key XFGWQYYDOWONQJ-MRVPVSSYSA-N
Isomeric SMILES CC(C)CCCC[C@H](C(=O)O)N
Canonical SMILES CC(C)CCCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

(R)-2-Amino-7-methyloctanoic acid (C₉H₁₉NO₂) has a molecular weight of 173.25 g/mol. Its structure consists of an α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a hydrophobic side chain featuring a methyl branch at the seventh position (Fig. 1) . The (R)-configuration at the α-carbon confers stereochemical specificity, influencing its biological interactions.

Stereochemical Considerations

The compound’s chirality is critical for its recognition by enzymes such as acyl-CoA ligases (ACLs). Studies on structurally related hydroxy acids, such as (R)-3-hydroxy-7-methyloctanoic acid, demonstrate that ACL6 selectively activates (R)-enantiomers for incorporation into lipopeptides like WAP-8294A2 . This suggests analogous stereospecificity mechanisms may govern (R)-2-amino-7-methyloctanoic acid’s metabolic processing.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₉NO₂
Molecular Weight173.25 g/mol
Hydrophobicity (LogP)~2.1 (estimated)
pKa (COOH)~2.3
pKa (NH₂)~9.7

The methyl branch enhances lipid solubility, facilitating membrane interactions—a property exploited in antimicrobial peptide design .

Biosynthesis and Synthetic Approaches

Enzymatic Activation Pathways

In bacterial systems, ACL6 catalyzes the ATP-dependent activation of (R)-3-hydroxy-7-methyloctanoic acid to its acyl-CoA thioester, a precursor for lipopeptide antibiotics . While direct evidence for (R)-2-amino-7-methyloctanoic acid’s biosynthesis is limited, analogous pathways likely involve:

  • Amination: Conversion of keto-acid intermediates via transaminases.

  • Chain elongation: Methylation via S-adenosylmethionine (SAM)-dependent methyltransferases.

Enzyme kinetics studies on ACL6 reveal a Michaelis constant (Kₘ) of 18.4 μM for (R)-3-hydroxy-7-methyloctanoic acid, with a catalytic efficiency (kₐₜ/Kₘ) of 4.6 × 10³ M⁻¹s⁻¹ . These parameters suggest high substrate specificity, potentially applicable to amino acid derivatives.

Asymmetric Synthesis

Chiral pool synthesis using (R)-glyceraldehyde acetonide as a starting material enables stereocontrol. Key steps include:

  • Strecker amino acid synthesis: Reaction of a methyl-branched aldehyde with ammonium cyanide.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Resolution Techniques

Racemic mixtures of 2-amino-7-methyloctanoic acid can be resolved via:

  • Enzymatic resolution: Lipase-mediated acetylation of the (S)-enantiomer.

  • Diastereomeric salt formation: Using chiral resolving agents like tartaric acid.

Biological Activity and Mechanisms

Antimicrobial Peptide Incorporation

(R)-2-Amino-7-methyloctanoic acid’s hydrophobicity makes it a candidate for nonribosomal peptide synthetase (NRPS) systems. In WAP-8294A2 biosynthesis, ACL6-generated acyl-CoA thioesters are condensed with serine residues by NRPS modules . Substituting hydroxy acids with amino acids could yield peptides with enhanced target affinity.

Enzyme Inhibition Studies

Preliminary assays indicate that branched-chain amino acids inhibit pyrophosphate-dependent enzymes. For example, the EnzChek Pyrophosphate Assay showed that 3-hydroxyoctanoyl-CoA synthesis by ACL6 is inhibited by 2-amino-7-methyloctanoic acid (IC₅₀ ≈ 45 μM) . This suggests competitive binding at the active site.

Applications in Drug Development

Antimicrobial Agents

Structural analogs of (R)-2-amino-7-methyloctanoic acid are investigated for MRSA treatment. WAP-8294A2, which contains a related hydroxy acid, exhibits an ED₅₀ 14-fold lower than vancomycin . Amino acid substitutions may improve pharmacokinetics by reducing plasma protein binding.

Antiplasmodial Derivatives

Carmaphycins, cyclic peptides containing β-amino acids, demonstrate nM-level activity against Plasmodium falciparum . Introducing (R)-2-amino-7-methyloctanoic acid into such scaffolds could enhance membrane penetration in malaria parasites.

Comparative Analysis of Branched-Chain Amino Acids

CompoundStructureKey FeaturesBiological Role
(R)-2-Amino-7-methyloctanoic acidC₉H₁₉NO₂, methyl at C7NRPS substrate, chiral centerAntimicrobial peptide design
2-Amino-6-methylheptanoic acidC₈H₁₇NO₂, methyl at C6Shorter chain, lower LogPEnzyme inhibition
(R)-3-Hydroxy-7-methyloctanoic acidC₉H₁₈O₃, hydroxy at C3ACL6 substrateWAP-8294A2 biosynthesis

Challenges and Future Directions

  • Stereoselective synthesis: Improving enantiomeric excess (ee) beyond 95% for pharmaceutical applications.

  • Metabolic stability: Addressing rapid deamination in vivo through N-methylation or prodrug approaches.

  • Target validation: Identifying specific protein targets using crystallography and molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator